molecular formula C12H11ClFNO2 B13894820 Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate

Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate

Cat. No.: B13894820
M. Wt: 255.67 g/mol
InChI Key: DXARULWZORMKPV-UHFFFAOYSA-N
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Description

Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid. The reaction conditions often include the use of reagents such as p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl indole-5-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Comparison: Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate stands out due to its unique combination of chloro and fluoro substituents, which can enhance its reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11ClFNO2

Molecular Weight

255.67 g/mol

IUPAC Name

methyl 4-chloro-5-fluoro-1,6-dimethylindole-2-carboxylate

InChI

InChI=1S/C12H11ClFNO2/c1-6-4-8-7(10(13)11(6)14)5-9(15(8)2)12(16)17-3/h4-5H,1-3H3

InChI Key

DXARULWZORMKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2C)C(=O)OC)C(=C1F)Cl

Origin of Product

United States

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